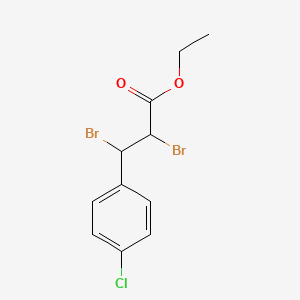

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Description

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is a brominated ester featuring a 4-chlorophenyl substituent and two bromine atoms at the 2- and 3-positions of the propanoate backbone. Its synthesis typically involves bromination of cinnamaldehyde derivatives followed by esterification, as evidenced by modified protocols for analogous compounds (e.g., compound 5 in antiviral studies) .

Properties

IUPAC Name |

ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-3-5-8(14)6-4-7/h3-6,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXVWHGHUTUGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293409 | |

| Record name | ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35282-97-4 | |

| Record name | NSC89330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Conditions | Catalyst |

|---|---|---|---|---|

| Br₂ in DCM | 85–90 | 95–97 | 0–25°C, 2–12 h | Triethylamine |

| Oxalyl Bromide | 69–92 | >99 | 40°C, 5–48 h, anhydrous DCE | Ph₃PO |

| NBS + AIBN | 75–80 | 90–92 | Reflux, radical conditions | — |

The oxalyl bromide route is preferred for high-purity applications, while industrial processes prioritize solvent systems and phase-transfer catalysts for cost efficiency.

Purification and Characterization

Final products are typically purified via flash chromatography (hexanes/EtOAc). Characterization includes:

- ¹H NMR : Peaks at δ 3.90 (s, ester methyl group) and aromatic protons at δ 7.3–7.5.

- Melting point : 96–97°C for crystalline products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form ethyl 3-(4-chlorophenyl)propanoate.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of ethyl 2-azido-3-(4-chlorophenyl)propanoate or ethyl 2-thiocyanato-3-(4-chlorophenyl)propanoate.

Reduction: Formation of ethyl 3-(4-chlorophenyl)propanoate.

Oxidation: Formation of 2,3-dibromo-3-(4-chlorophenyl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for the synthesis of various biologically active compounds.

Case Study: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives from this compound that exhibited anticancer activity. These derivatives were tested against various cancer cell lines, showcasing promising results in inhibiting tumor growth .

Agricultural Applications

In agriculture, this compound has been investigated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Case Study: Pesticidal Activity

Research indicated that derivatives of this compound demonstrated effective insecticidal properties against common agricultural pests. The compound was found to interfere with the nervous system of insects, leading to increased mortality rates in treated populations .

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. Its bromine atoms allow for further functionalization, making it a versatile precursor in the synthesis of more complex molecules.

Applications in Synthesis:

- Functionalization Reactions: The bromine atoms can be substituted with various nucleophiles to create new compounds with diverse functionalities.

- Formation of Chiral Centers: The compound can be used to introduce chirality into synthetic pathways, which is crucial for producing enantiomerically pure substances.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The bromine and chlorine substituents enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs: a brominated aldehyde precursor, an aroma-related ester, and an amino-hydroxy derivative.

Reactivity and Functional Implications

Bromination vs. Aldehyde/Ester Functionality :

The target compound’s bromine atoms enhance electrophilic reactivity, making it susceptible to nucleophilic substitution or elimination reactions. In contrast, the aldehyde group in compound 5 (C₉H₇Br₂ClO) allows for further condensation or oxidation reactions, as seen in its role as an antiviral precursor . The ester group in the target compound improves stability compared to aldehydes, favoring applications in controlled drug delivery.- Aroma vs. Bioactive Esters: Ethyl 3-(methylthio)propanoate (C₆H₁₂O₂S) contributes to pineapple aroma due to its volatile ester group and low odor threshold . However, the target compound’s bromine and chlorine substituents likely reduce volatility, shifting its utility toward non-volatile applications (e.g., synthetic intermediates).

- Amino-Hydroxy Derivatives: Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (C₁₁H₁₃ClFNO₃) introduces polar functional groups (amino, hydroxy) that enhance solubility in aqueous environments. This contrasts with the hydrophobic bromine and chlorine substituents in the target compound, which may favor lipid-mediated biological interactions .

Biological Activity

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is a chemical compound with the molecular formula CHBrClO and a molecular weight of approximately 370.47 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClO |

| Molecular Weight | 370.47 g/mol |

| Density | 1.725 g/cm³ |

| Boiling Point | 350.4 °C |

| Flash Point | 165.7 °C |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related dibromo compounds have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antibiotics .

Cytotoxic Effects

In vitro studies have demonstrated that this compound may possess cytotoxic properties against cancer cell lines. A notable study reported that brominated compounds could inhibit the growth of human colon cancer cells (HCT116), indicating a possible mechanism for anticancer activity . The compound's structure suggests that the presence of bromine atoms may enhance its interaction with biological targets.

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. A comprehensive review of toxicity data showed acute and subacute toxicity levels in various species, including birds and mammals . The compound's effects were measured through oral and dermal exposure routes, revealing a need for caution in its application due to potential adverse effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of halogenated compounds, including this compound. The researchers found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Ecotoxicological Impact

Another research effort focused on the environmental impact of this compound. The study assessed its effects on non-target organisms in aquatic ecosystems, revealing detrimental effects on fish and amphibian species at certain concentrations. These findings highlight the importance of evaluating ecological risks associated with the use of such chemical compounds .

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor such as Ethyl 3-(4-chlorophenyl)propanoate. A two-step approach is often employed:

Esterification : Reacting 3-(4-chlorophenyl)propanoic acid with ethanol under acid catalysis to form the ethyl ester.

Bromination : Treating the ester with bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide, NBS) in a controlled environment to introduce dibromo substituents at the 2 and 3 positions.

Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-bromination. Purity is confirmed via NMR and mass spectrometry (e.g., exact mass validation as in ).

Q. How is structural identity and purity validated for this compound?

- Methodological Answer : A multi-technique approach is used:

- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII CCD, λ = 0.71073 Å) resolves the molecular structure and confirms stereochemistry .

- Spectroscopy : H/C NMR verifies functional groups, while high-resolution mass spectrometry (HRMS) matches the exact mass (e.g., 418.51 g/mol for CHBrClO ).

- Chromatography : HPLC or GC-MS assesses purity (>95% threshold).

Advanced Research Questions

Q. How are data discrepancies resolved during crystallographic refinement of this compound?

- Methodological Answer : Discrepancies in refinement (e.g., high R-factors, residual electron density) are addressed by:

- Software Cross-Validation : Using SHELXL for initial refinement and PLATON for validation (e.g., checking for missed symmetry or twinning).

- Absorption Correction : Applying multi-scan methods (SADABS ) to mitigate intensity errors.

- Parameter Adjustment : Refining thermal displacement parameters (ADPs) and occupancy factors for disordered atoms.

Example refinement metrics from recent studies:

| Parameter | Value | Source |

|---|---|---|

| R(F² > 2σ(F²)) | 0.037 | |

| wR(F²) | 0.107 | |

| S | 1.02 |

Q. What methodologies analyze hydrogen bonding networks in its crystal lattice?

- Methodological Answer : Hydrogen bonding is studied via:

- Graph Set Analysis : Classifying interaction patterns (e.g., D , R , or C motifs) using Etter’s formalism .

- Software Tools : Mercury (CCDC) or CrystalExplorer visualizes interactions, while SHELXTL generates hydrogen-bond tables.

- Geometric Criteria : Bond distances (2.5–3.2 Å) and angles (100–180°) filter non-significant interactions.

For example, weak C–H∙∙∙O bonds in the title compound form infinite chains along the b-axis, as shown in .

Q. How are solvent effects and polymorphism investigated for this compound?

- Methodological Answer : Polymorph screening involves:

- Recrystallization Trials : Using solvents of varying polarity (e.g., ethanol, DCM, hexane) to isolate different crystal forms.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions.

- Powder XRD : Compares experimental patterns with simulated data from single-crystal structures .

Solvent inclusion is detected via SQUEEZE (PLATON) or by analyzing residual electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.